molecular formula C20H38O B12705891 2-Octyl-2-dodecenal, (2E)- CAS No. 64935-41-7

2-Octyl-2-dodecenal, (2E)-

Katalognummer: B12705891
CAS-Nummer: 64935-41-7
Molekulargewicht: 294.5 g/mol
InChI-Schlüssel: WLUZPPJJEOWTBI-CZIZESTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Octyl-2-dodecenal, (2E)- is an organic compound with the molecular formula C20H38O. It is a type of aldehyde, characterized by the presence of a double bond in the (2E)- configuration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-2-dodecenal, (2E)- typically involves the aldol condensation of octanal and dodecanal. The reaction is catalyzed by a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes dehydration to form the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Octyl-2-dodecenal, (2E)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Octyl-2-dodecenal, (2E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-Octyl-2-dodecenal, (2E)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2-Octyl-2-dodecenal, (2E)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Octyl-2-dodecenal, (2E)- is unique due to its specific (2E)- configuration and the presence of a long carbon chain, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Eigenschaften

CAS-Nummer

64935-41-7

Molekularformel

C20H38O

Molekulargewicht

294.5 g/mol

IUPAC-Name

(E)-2-octyldodec-2-enal

InChI

InChI=1S/C20H38O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h18-19H,3-17H2,1-2H3/b20-18+

InChI-Schlüssel

WLUZPPJJEOWTBI-CZIZESTLSA-N

Isomerische SMILES

CCCCCCCCC/C=C(\CCCCCCCC)/C=O

Kanonische SMILES

CCCCCCCCCC=C(CCCCCCCC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.